![molecular formula C22H19N3O4 B2376271 N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide CAS No. 1203064-54-3](/img/structure/B2376271.png)
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many natural products and synthetic compounds . This group is known to exhibit a broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the benzo[d][1,3]dioxol-5-yl group. This group consists of a benzene ring fused to a 1,3-dioxole ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. The benzo[d][1,3]dioxol-5-yl group, for example, can participate in various reactions .Scientific Research Applications
Metabolism and Stability
Research on N-methylbenzamides, such as the study by Ross et al. (1983), provides insight into the metabolic conversion and stability of these compounds. The study highlights the formation of N-(hydroxymethyl) derivatives as significant metabolites, which are relevant to understanding the metabolism of related benzamide derivatives (Ross et al., 1983).
Polymer Synthesis and Properties
Qi et al. (2009) discussed the synthesis of phenylnitrile functional benzoxazine monomers, indicating the role of benzamide derivatives in creating polymers with improved thermal stability and mechanical properties. This suggests potential applications in materials science for N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide (Qi et al., 2009).
Anticonvulsant Activity
Duke and Codding (1992) explored the anticonvulsant activity of N-phenylbenzamides, demonstrating that structural features of these compounds are crucial for their efficacy. This research points to the potential medical applications of benzamide derivatives in developing new anticonvulsant drugs (Duke & Codding, 1992).
Antiproliferative Activity
Youssef et al. (2020) synthesized and tested benzamide derivatives for their antiproliferative activity against cancer cell lines, indicating a promising avenue for this compound in cancer research. Such derivatives exhibit potent cytotoxic activities, offering insights into their potential as anticancer agents (Youssef et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-14-6-2-3-7-16(14)21(26)24-17-8-4-5-9-18(17)25-22(27)23-15-10-11-19-20(12-15)29-13-28-19/h2-12H,13H2,1H3,(H,24,26)(H2,23,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZCFZHPDAZNDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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